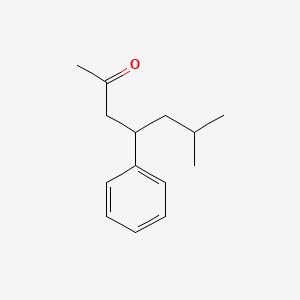
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is a complex organic compound characterized by its unique structure, which includes multiple ether and thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Etherification: Formation of ether linkages through the reaction of alcohols with alkyl halides in the presence of a base.
Thioether Formation: Introduction of sulfur atoms via nucleophilic substitution reactions using thiols and alkyl halides.
Methylation: Addition of methyl groups through reactions with methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether and thioether chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL involves its interaction with molecular targets through its ether and thioether groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 2,6,10,15,19-Pentamethylicosane
- 5,8,11,14,17-Eicosapentaenoic acid, methyl ester
Uniqueness
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is unique due to its multiple ether and thioether linkages, which confer distinct chemical properties and reactivity. Unlike similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111290-11-0 |
|---|---|
Formule moléculaire |
C22H46O6S |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1-[1-[1-[1-[1-(1-butylsulfanylpropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C22H46O6S/c1-8-9-10-29-16-22(7)28-15-21(6)27-14-20(5)26-13-19(4)25-12-18(3)24-11-17(2)23/h17-23H,8-16H2,1-7H3 |
Clé InChI |
IUHYBYVJRCZCOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(C)OCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


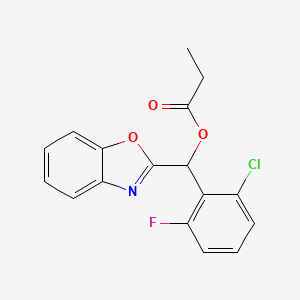

![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
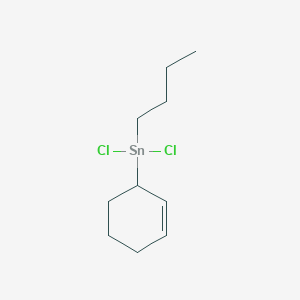
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
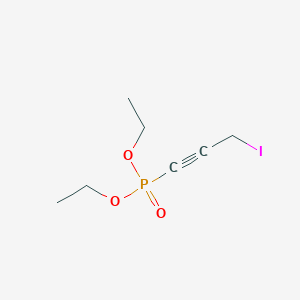
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
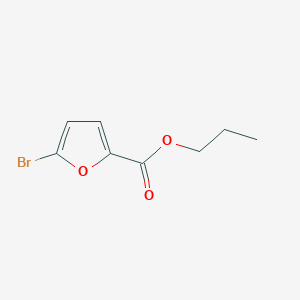
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)


